molecular formula C14H18ClNO B1659510 4-(4-Chlorophenyl)-4-(dimethylamino)cyclohexan-1-one CAS No. 65618-71-5

4-(4-Chlorophenyl)-4-(dimethylamino)cyclohexan-1-one

Cat. No. B1659510
CAS RN: 65618-71-5
M. Wt: 251.75 g/mol
InChI Key: GIPFCXTUXOTXRL-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-4-(dimethylamino)cyclohexan-1-one, commonly known as Ketamine, is a dissociative anesthetic drug that has been used in both human and veterinary medicine. It was first synthesized in 1962 as a replacement for phencyclidine (PCP), which had been used as an anesthetic but had severe side effects. Ketamine has since become a popular drug for its unique properties and has been used for various purposes, including anesthesia, pain management, and depression treatment.

Scientific Research Applications

Photogeneration and Reactivity

A study by Protti et al. (2004) investigated the photochemistry of aromatic halides, including compounds structurally related to 4-(4-Chlorophenyl)-4-(dimethylamino)cyclohexan-1-one, highlighting the generation of aryl cations through photolysis. This process offers a pathway to arylated products via addition to pi nucleophiles, evidencing a mechanism that could be exploited for the synthesis of complex organic molecules (Protti, Fagnoni, Mella, & Albini, 2004).

Pharmacological Research Tool

Croston et al. (2002) identified 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one (AC-7954) as a nonpeptidic agonist of the urotensin-II receptor through a functional cell-based screen. This discovery marks it as the first of its kind, with potential implications as a pharmacological research tool and a potential drug lead, highlighting the importance of such compounds in receptor studies and drug development (Croston, Olsson, Currier, et al., 2002).

Crystal Structure Characterization

The synthesis and crystal structure of a compound closely related to 4-(4-Chlorophenyl)-4-(dimethylamino)cyclohexan-1-one were detailed by Shi et al. (2007), showcasing the importance of structural analysis in understanding the chemical and physical properties of such molecules. X-ray diffraction analysis provided insights into the molecular conformation and intermolecular interactions, which are crucial for the design and development of new materials and drugs (Shi, Da-qing, Jing-wen, et al., 2007).

Catalytic and Synthetic Applications

Research into the catalysis of addition reactions and the synthesis of new compounds often involves molecules like 4-(4-Chlorophenyl)-4-(dimethylamino)cyclohexan-1-one. For example, Liu et al. (2014) explored the use of 4-(N,N-Dimethylamino)pyridine hydrochloride as a recyclable catalyst for acylation reactions, a study that underscores the compound's relevance in synthetic chemistry, offering a green and efficient method for modifying alcohols and phenols (Liu, Ma, Liu, & Wang, 2014).

properties

IUPAC Name

4-(4-chlorophenyl)-4-(dimethylamino)cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO/c1-16(2)14(9-7-13(17)8-10-14)11-3-5-12(15)6-4-11/h3-6H,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIPFCXTUXOTXRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1(CCC(=O)CC1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90503813
Record name 4-(4-Chlorophenyl)-4-(dimethylamino)cyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90503813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chlorophenyl)-4-(dimethylamino)cyclohexan-1-one

CAS RN

65618-71-5
Record name 4-(4-Chlorophenyl)-4-(dimethylamino)cyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90503813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-chlorophenyl)-4-(dimethylamino)cyclohexan-1-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A reaction solution consisting of 5.68 gm. (0.0201 mole) 4-(p-chlorophenyl)-4-methylaminocyclohexanone, ethylene ketal (prepared in Part G, above), 22 ml. 37 percent formalin (aqueous formaldehyde), and 75 ml. methanol is heated at the reflux temperature for 4 hours, after which heating the solution is allowed to cool and then chilled in an ice-bath. Small portions of sodium borohydride are cautiously added with stirring to a total of 2.89 gm. (0.076 mole). Stirring is continued for 2 hours at 25° C. when the solution is concentrated by removing most of the solvent under reduced pressure. The concentrate is diluted with a mixture of 100 ml. methylene chloride and 20 ml. water. The aqueous phase that separates is discarded, and the organic phase is washed successively with water and then with brine. The methylene chloride solvent is then removed by evaporation under reduced pressure. The residue thus obtained is dissolved in the formalin and methanol as initially, heated at the reflux temperature, cooled in an ice bath, and treated again with the sodium borohydride as previously. Following the same work-up as described, the crude 4-(p-chlorophenyl)-4-dimethylaminocyclohexanone, ethylene ketal free base obtained following the removal of the methylene chloride is dissolved in a small amount of diethyl ether, and the ether solution is treated with 3 N hydrogen chloride in ether. A precipitate forms which is recrystallized from methylene chloride and ethyl acetate to give 3.96 gm. (59% yield) of object compound 4-(p-chlorophenyl)-4-dimethylaminocyclohexanone, ethylene ketal hydrochloride having a melting point at 261° to 262° C. (with decomposition).
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4-(p-chlorophenyl)-4-methylaminocyclohexanone
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Synthesis routes and methods II

Procedure details

A reaction solution consisting of 5.68 gm. (0.0201 mole) 4-(p-chlorophenyl)-4-methylaminocyclohexanone, ethylene ketal (prepared in Part G, above), 22 ml. 37 percent formalin (aqueous formaldehyde), and 75 ml. methanol is heated at the reflux temperature for four (4) hours, after which heating the solution is allowed to cool and then chilled in an ice-bath. Small portions of sodium borohydride are cautiously added with stirring to a total of 2.89 gm. (0.076 mole). Stirring is continued for two (2) hours at 25° C. when the solution is concentrated by removing most of the solvent under reduced pressure. The concentrate is diluted with a mixture of 100 ml. methylene chloride and 20 ml. water. The aqueous phase that separates is discarded, and the organic phase is washed successively with water and then with brine. The methylene chloride solvent is then removed by evaporation under reduced pressure. The residue thus obtained is dissolved in the formalin and methanol as initially, heated at the reflux temperature, cooled in an ice bath, and treated again with the sodium borohydride as previously. Following the same work-up as described, the crude 4-(p-chlorophenyl)-4-dimethylaminocyclohexanone, ethylene ketal free base obtained following the removal of the methylene chloride is dissolved in a small amount of diethyl ether, and the ether solution is treated with 3 N hydrogen chloride in ether. A precipitate forms which is recrystallized from methylene chloride and ethyl acetate to give 3.96 gm. (59% yield) of object compound 4-(p-chlorophenyl)-4-dimethylaminocyclohexanone, ethylene ketal hydrochloride having a melting point at 261° to 262° C. (with decomposition).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-Chlorophenyl)-4-(dimethylamino)cyclohexan-1-one
Reactant of Route 2
4-(4-Chlorophenyl)-4-(dimethylamino)cyclohexan-1-one
Reactant of Route 3
4-(4-Chlorophenyl)-4-(dimethylamino)cyclohexan-1-one
Reactant of Route 4
4-(4-Chlorophenyl)-4-(dimethylamino)cyclohexan-1-one
Reactant of Route 5
4-(4-Chlorophenyl)-4-(dimethylamino)cyclohexan-1-one
Reactant of Route 6
4-(4-Chlorophenyl)-4-(dimethylamino)cyclohexan-1-one

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